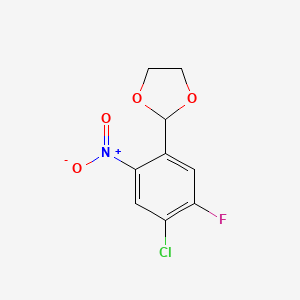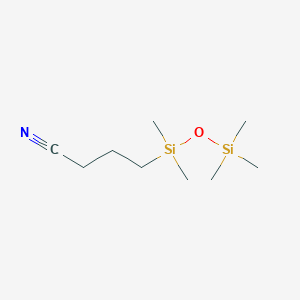
4-(Pentamethyldisiloxanyl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pentamethyldisiloxanyl)butanenitrile is an organosilicon compound that features a butanenitrile group attached to a pentamethyldisiloxanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentamethyldisiloxanyl)butanenitrile typically involves the reaction of a halogenated butanenitrile with pentamethyldisiloxane in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where a halogenated butanenitrile reacts with pentamethyldisiloxane under reflux conditions with a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Pentamethyldisiloxanyl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atoms in the pentamethyldisiloxanyl group can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or organometallic reagents can be used to introduce new functional groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various organosilicon derivatives depending on the substituents introduced.
Scientific Research Applications
4-(Pentamethyldisiloxanyl)butanenitrile has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its unique structural features.
Medicine: Investigated for its potential in drug design and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(Pentamethyldisiloxanyl)butanenitrile in chemical reactions involves the interaction of its functional groups with various reagents. The nitrile group acts as an electrophile, while the pentamethyldisiloxanyl group can stabilize intermediates through silicon’s ability to form hypervalent compounds. This dual functionality allows for diverse reactivity and the formation of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Butanenitrile: Lacks the organosilicon group, making it less versatile in terms of functionalization.
Pentamethyldisiloxane: Does not contain the nitrile group, limiting its use in reactions requiring this functionality.
Uniqueness
4-(Pentamethyldisiloxanyl)butanenitrile is unique due to the combination of a nitrile group and an organosilicon moiety. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
144614-61-9 |
|---|---|
Molecular Formula |
C9H21NOSi2 |
Molecular Weight |
215.44 g/mol |
IUPAC Name |
4-[dimethyl(trimethylsilyloxy)silyl]butanenitrile |
InChI |
InChI=1S/C9H21NOSi2/c1-12(2,3)11-13(4,5)9-7-6-8-10/h6-7,9H2,1-5H3 |
InChI Key |
XFLKEZRGBAOAHP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



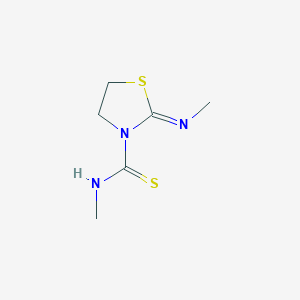
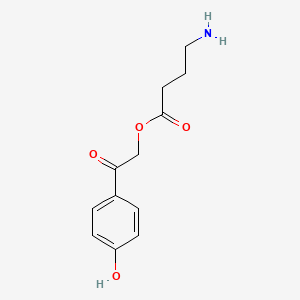
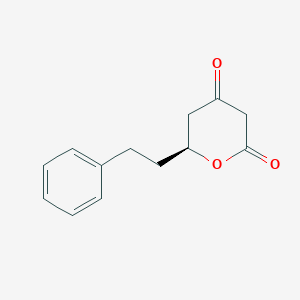


![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)
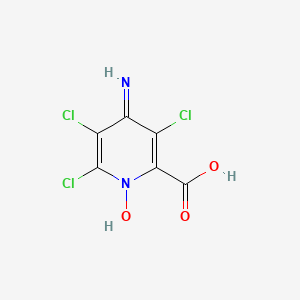
![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
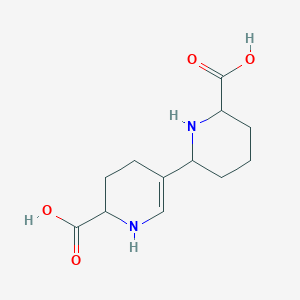
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
